Synthetic Utility: Use as a Bub1 Kinase Inhibitor Intermediate
The core scaffold's primary documented utility is as an intermediate in the synthesis of N-substituted derivatives, as disclosed in patent WO2015193339A1 which describes Bub1 kinase inhibitors [1]. The patent exemplifies the synthesis of a functionalized derivative, 3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}propan-1-one, claiming its efficacy as a Bub1 kinase inhibitor relevant for cancer treatment. The unsubstituted parent compound (CAS 924738-31-8) is the foundational building block. No quantitative IC50 data for the exact parent scaffold against Bub1 or any other target is provided; its value is exclusively as a synthetic precursor.
| Evidence Dimension | Bub1 Kinase Inhibition |
|---|---|
| Target Compound Data | No IC50 data available for the unsubstituted scaffold. |
| Comparator Or Baseline | Derivative: 3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}propan-1-one |
| Quantified Difference | Not Quantifiable |
| Conditions | Patent WO2015193339A1, general synthetic protocol and exemplified biological rationale. |
Why This Matters
For a procurement decision focused on synthesizing known kinase inhibitor series, this scaffold is the required starting material, but this link is qualitative, not a quantitative performance advantage.
- [1] Bayer Pharma AG. (2015). WO2015193339A1 - 3-Amino-1,5,6,7-tetrahydro-4H-indol-4-ones. World Intellectual Property Organization. View Source
